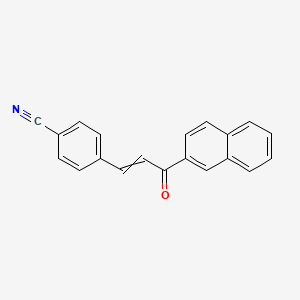
4-(3-Naphthalen-2-yl-3-oxoprop-1-enyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Naphthalen-2-yl-3-oxoprop-1-enyl)benzonitrile is an organic compound that features a naphthalene ring and a benzonitrile group connected by a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Naphthalen-2-yl-3-oxoprop-1-enyl)benzonitrile typically involves the condensation of 3-naphthalen-2-yl-3-oxoprop-1-enyl with benzonitrile under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can also play a significant role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Naphthalen-2-yl-3-oxoprop-1-enyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone system to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-Naphthalen-2-yl-3-oxoprop-1-enyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Naphthalen-2-yl-3-oxoprop-1-enyl)benzonitrile involves its interaction with specific molecular targets and pathways. The conjugated enone system allows it to participate in various chemical reactions, and its structural features enable it to bind to specific proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring.
Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.
4-(3-Naphthalen-2-yl-3-oxoprop-1-enyl)benzenesulfonamide: A similar compound with a sulfonamide group instead of a nitrile group.
Uniqueness
4-(3-Naphthalen-2-yl-3-oxoprop-1-enyl)benzonitrile is unique due to its combination of a naphthalene ring and a benzonitrile group connected by a conjugated enone system. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
CAS No. |
62584-65-0 |
|---|---|
Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
4-(3-naphthalen-2-yl-3-oxoprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C20H13NO/c21-14-16-7-5-15(6-8-16)9-12-20(22)19-11-10-17-3-1-2-4-18(17)13-19/h1-13H |
InChI Key |
QKXYVUWYEAXVPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















